1-(1H-Indol-3-ylmethyl)-4-piperidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNYFAICXHYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350425 | |
| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414881-63-3 | |
| Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 1h Indol 3 Ylmethyl 4 Piperidinol
Strategies for the Direct Synthesis of 1-(1H-Indol-3-ylmethyl)-4-piperidinol
The direct construction of this compound is most commonly achieved through two primary synthetic routes: reductive amination and nucleophilic substitution using gramine (B1672134) or its derivatives.
Reductive Amination: This powerful and widely used method involves the reaction of indole-3-carboxaldehyde (B46971) with 4-piperidinol. The initial reaction forms an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity and tolerance of various functional groups. youtube.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, can also be utilized for the reduction step. This approach is highly efficient for creating the crucial C-N bond between the indole (B1671886) and piperidine (B6355638) moieties. youtube.com
Nucleophilic Substitution with Gramine: Gramine (N,N-dimethyl-1H-indole-3-methylamine), an indole alkaloid, serves as an excellent starting material for the synthesis of 3-substituted indoles. nih.govresearchgate.net In this context, gramine can be quaternized with an alkyl halide, such as methyl iodide, to form a more reactive quaternary ammonium (B1175870) salt. nih.gov This salt then acts as an electrophile in a nucleophilic substitution reaction with 4-piperidinol. The piperidinol nitrogen attacks the methylene (B1212753) carbon of the activated gramine derivative, displacing the dimethylamine (B145610) group and yielding this compound. nih.gov This method provides a reliable route to the target compound, leveraging the inherent reactivity of gramine. nih.gov
Table 1: Comparison of Direct Synthetic Routes
| Method | Starting Materials | Reagents | Key Intermediates |
| Reductive Amination | Indole-3-carboxaldehyde, 4-Piperidinol | NaBH₃CN or NaBH(OAc)₃, Catalytic Hydrogenation (e.g., Pd/C) | Enamine/Iminium Ion |
| Nucleophilic Substitution | Gramine, 4-Piperidinol | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |
Development of Synthetic Approaches for Related Indole-Piperidinol Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of compound properties. Key strategies include N-alkylation, ring construction, and stereoselective synthesis.
N-alkylation is a fundamental method for functionalizing the piperidine nitrogen. researchgate.net In the context of synthesizing indole-piperidinol derivatives, this typically involves reacting a pre-formed piperidine, such as 4-piperidinol, with an appropriately substituted indole derivative. nih.gov The indole component usually bears an electrophilic center, such as a halide or a tosylate, on a side chain at the 3-position. The reaction is often carried out in the presence of a base, like potassium carbonate or sodium hydride, to deprotonate the piperidine nitrogen and facilitate nucleophilic attack. researchgate.netnih.gov
Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more sophisticated approach for forming the C-N bond between an indole and a piperidine ring. While not a direct alkylation, it achieves a similar outcome by coupling an aryl halide or triflate (on the indole) with an amine (the piperidine). This method is particularly valuable for creating a diverse range of analogs with varied substitution patterns on the indole nucleus.
Instead of starting with a pre-formed piperidine ring, it can be constructed through various cyclization strategies. These methods are particularly useful for accessing highly substituted or fused piperidine systems.
Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form a β-ketoester, which can then be further manipulated to produce a 4-piperidone (B1582916) derivative. Subsequent reduction and N-alkylation with an indole derivative would lead to the desired indole-piperidinol scaffold.
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile to construct the six-membered piperidine ring. The substitution patterns on the diene and dienophile can be varied to introduce desired functionalities.
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of cyclic compounds, including piperidines. A diene-containing amine precursor can be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a dehydropiperidine, which can then be reduced to the corresponding piperidine.
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral indole-piperidinol analogs, as the stereochemistry can significantly impact biological activity.
One common approach involves the use of a chiral auxiliary. nih.gov A racemic mixture of a piperidine derivative can be reacted with a chiral reagent to form a mixture of diastereomers. nih.gov These diastereomers can then be separated by chromatography or crystallization. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically pure piperidine derivative, which can then be coupled with the indole moiety. nih.gov
Alternatively, asymmetric catalysis can be employed. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst can provide enantiomerically enriched piperidines. Similarly, enantioselective versions of the aza-Diels-Alder reaction or other cyclization strategies can be utilized to construct the chiral piperidine ring directly.
Derivatization and Structural Modification of the Indole and Piperidinol Moieties
Further structural diversity can be achieved by modifying the indole and piperidinol moieties of this compound.
Indole Ring Modification: The indole nucleus is amenable to a variety of electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occurring at the C5 or other positions depending on the directing effects of existing substituents. The indole nitrogen can also be alkylated or acylated to introduce further modifications. nih.govrsc.org For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base. nih.gov
Piperidinol Moiety Modification: The hydroxyl group of the piperidinol ring is a key site for derivatization. It can be esterified or etherified to introduce a wide range of functional groups. For example, reaction with an acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base will form the corresponding ester. Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to form ethers.
Table 2: Summary of Derivatization Strategies
| Moiety | Reaction Type | Reagents | Resulting Functional Group |
| Indole Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents, Acyl halides | Halogen, Nitro, Acyl |
| Indole Nitrogen | N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Alkyl, N-Acyl |
| Piperidinol Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Ester |
| Piperidinol Hydroxyl | Etherification | Alkyl halides, Strong base | Ether |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in a molecule can be mapped, revealing the connectivity and stereochemistry of the compound.
For 1-(1H-Indol-3-ylmethyl)-4-piperidinol, ¹H NMR spectroscopy would confirm the presence of all key structural motifs. The indole (B1671886) ring protons typically appear in the aromatic region (δ 7.0–8.0 ppm), with the N-H proton appearing as a broad singlet at a lower field (δ > 8.0 ppm). organicchemistrydata.org The proton at the C2 position of the indole ring is characteristically observed as a singlet or a triplet with small coupling. The methylene (B1212753) bridge (CH₂) connecting the indole and piperidine (B6355638) moieties would produce a singlet around δ 3.6 ppm. Protons on the piperidine ring would appear as a series of multiplets in the aliphatic region (δ 1.5–3.0 ppm), while the proton on the carbon bearing the hydroxyl group (CH-OH) would be found further downfield (δ 3.5–4.0 ppm). chemicalbook.com
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The indole ring carbons are found between δ 100–140 ppm. organicchemistrydata.orgnih.gov The carbons of the piperidine ring and the methylene bridge would be located in the aliphatic region of the spectrum (δ 25–70 ppm). organicchemistrydata.org The carbon attached to the hydroxyl group would be shifted downfield compared to the other piperidine carbons due to the electronegativity of the oxygen atom.
Table 1: Representative ¹H NMR Data for this compound (Note: Data is predicted based on typical chemical shifts for indole and piperidinol moieties. Actual values may vary.)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| > 8.0 | br s | Indole N-H |
| 7.0 - 8.0 | m | Indole C4-H, C5-H, C6-H, C7-H |
| ~7.2 | s | Indole C2-H |
| ~3.7 | m | Piperidine C4-H |
| ~3.6 | s | Indole-CH₂-Piperidine |
| 2.0 - 2.8 | m | Piperidine C2-H₂, C6-H₂ |
| 1.5 - 1.9 | m | Piperidine C3-H₂, C5-H₂ |
Table 2: Representative ¹³C NMR Data for this compound (Note: Data is predicted based on typical chemical shifts for indole and piperidinol moieties. Actual values may vary.)
| Chemical Shift (δ ppm) | Assignment |
| 136.5 | Indole C7a |
| 127.0 | Indole C3a |
| 118.0 - 123.0 | Indole C4, C5, C6, C2 |
| 111.0 | Indole C7 |
| 110.0 | Indole C3 |
| ~68.0 | Piperidine C4 |
| ~54.0 | Indole-CH₂-Piperidine |
| ~52.0 | Piperidine C2, C6 |
| ~34.0 | Piperidine C3, C5 |
Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Impurity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₁₄H₁₈N₂O), the calculated molecular weight is approximately 230.31 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 231.
The fragmentation of the molecular ion provides valuable structural information. libretexts.org A characteristic fragmentation pathway for 3-substituted indoles involves the cleavage of the bond beta to the indole ring. In this case, cleavage of the C-N bond between the methylene bridge and the piperidine ring is highly probable. This would result in the formation of a stable, resonance-delocalized indolylmethyl cation, which is consistently observed as a base peak at m/z 130 in the mass spectra of similar molecules. nih.gov This fragmentation is a key diagnostic feature for this class of compounds. Analysis of minor peaks can also help identify and characterize potential impurities. ptfarm.pl
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Ion | Description |
| 231 | [M+H]⁺ | Protonated molecular ion |
| 130 | [C₉H₈N]⁺ | Indolylmethyl cation (Base Peak) |
| 101 | [C₅H₁₀NO]⁺ | Piperidinol fragment |
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. researchgate.net Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used for this compound and related compounds.
TLC, performed on silica (B1680970) gel plates, is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. rsc.org A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is commonly used as the mobile phase. The compound's spot can be visualized under UV light or by using a staining agent like potassium permanganate.
For quantitative purity analysis and for preparative isolation, HPLC is the method of choice. ptfarm.pl A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often containing a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the indole chromophore absorbs strongly (~280 nm). researchgate.netnih.gov
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 2:3 v/v) | UV light (254 nm) or chemical stain |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water + 0.1% TFA | UV (e.g., 280 nm) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique provides unequivocal proof of a molecule's constitution and conformation. To perform this analysis, a high-quality single crystal of this compound must first be grown.
Table 5: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise distances and angles between atoms, confirming the molecular geometry. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding and van der Waals forces that stabilize the crystal structure. |
Computational and Theoretical Investigations of 1 1h Indol 3 Ylmethyl 4 Piperidinol
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as 1-(1H-Indol-3-ylmethyl)-4-piperidinol, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on related indole (B1671886) and piperidine (B6355638) derivatives provide a framework for predicting its potential interactions. For instance, indole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govmdpi.com
In studies on 3,5-disubstituted indole derivatives as PIM-1 kinase inhibitors, molecular docking has been instrumental in elucidating the binding modes of these compounds within the ATP-binding pocket of the enzyme. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the indole nitrogen and backbone residues of the kinase hinge region, as well as hydrophobic interactions involving the indole ring and substituted piperidine moieties. nih.gov For example, docking studies on a series of pyrazolinyl-indole derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase revealed important binding interactions that correlated with their anti-cancer activity. mdpi.com
The general pharmacophoric features for kinase inhibitors often include a heterocyclic ring system that occupies the ATP binding site, a hydrogen bond donor/acceptor to interact with the hinge region, and substituted aryl moieties that can form additional interactions to enhance potency. rsc.org Given its structure, this compound possesses the potential to engage in similar interactions. The indole ring can act as a hinge-binder, while the piperidinol moiety can be explored for substitutions to improve selectivity and affinity.
Table 1: Representative Molecular Docking Results for Indole-Based Kinase Inhibitors
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (if available) | Reference |
| 3,5-disubstituted indoles | PIM-1 Kinase | Glu121 | Not specified | nih.govnih.gov |
| Pyrazolinyl-indoles | EGFR Tyrosine Kinase | Not specified | Not specified | mdpi.com |
| Indole-2-carboxamides | PI3Kα/EGFR | Not specified | Not specified | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Aurora Kinase | Not specified | Not specified | mdpi.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's geometry, stability, and reactivity.
For this compound, DFT calculations can be used to determine its optimized three-dimensional structure, bond lengths, and bond angles. Such studies on the parent indole molecule have been performed to understand its stability and electronic characteristics. mdpi.com These calculations can also reveal the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential hydrogen bonding and other non-covalent interactions. nih.gov
Furthermore, quantum chemical calculations can determine global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. Other descriptors that can be calculated include electronegativity, hardness, and softness, which provide further information about the molecule's reactivity profile. mdpi.com
While specific DFT studies on this compound are scarce, research on related indole and piperidine derivatives demonstrates the utility of this approach. For example, DFT calculations have been used to study the vibrational spectra and electronic properties of piperazine (B1678402) derivatives, providing a detailed understanding of their molecular structure and stability. nih.gov Similar studies on indole and its isomers have explored their relative stabilities and electronic properties, offering valuable data for medicinal chemists. mdpi.com
Table 2: Calculated Electronic Properties of Indole and Related Isomers using DFT (B3LYP/6-311+G level)**
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Indole | -2.75 | -0.13 | 2.62 | mdpi.com |
| Isoindole | -5.2 | -0.9 | 4.3 | mdpi.com |
| Indolizine | -5.34 | -1.04 | 4.3 | mdpi.com |
This data for indole isomers illustrates the type of information that can be obtained for this compound through DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its binding stability within a protein target over time. This method is particularly useful for understanding the flexibility of a molecule and how it adapts its shape to fit into a binding site.
For this compound, MD simulations could be employed to explore its conformational landscape. The piperidine ring can adopt different chair and boat conformations, and the orientation of the indolylmethyl group relative to the piperidine ring can vary. Understanding the preferred conformations in solution is crucial for predicting how the molecule will interact with a biological target. Proton NMR studies on related compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been used to determine the preferred conformation in solution. nih.gov
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov By simulating the protein-ligand complex in a solvent environment over a period of nanoseconds, researchers can observe whether the key interactions identified in the docking study are maintained. mdpi.com This can help to refine the binding hypothesis and provide a more accurate picture of the ligand-receptor interaction.
In the context of indole-based kinase inhibitors, MD simulations have been used to confirm the stability of the ligand in the active site and to analyze the dynamics of the protein-ligand complex. nih.govrsc.org These simulations can reveal subtle changes in the protein structure upon ligand binding and can help to identify key residues that are critical for the stability of the complex.
Structure-Based Design Principles for Analog Generation
Structure-based drug design utilizes the three-dimensional structure of a biological target to guide the design of new, more potent, and selective inhibitors. The insights gained from molecular docking, quantum chemical calculations, and molecular dynamics simulations of this compound and its analogs can be directly applied to the design of new compounds with improved therapeutic properties.
Based on the binding mode of related indole derivatives in kinase active sites, several strategies for analog generation can be proposed for this compound. One common approach is to introduce substituents on the indole ring to enhance binding affinity and selectivity. For example, substitutions at the 5- or 6-position of the indole ring have been shown to be beneficial for the activity of PIM kinase inhibitors. nih.gov
The piperidinol moiety also offers opportunities for modification. The hydroxyl group can be replaced with other functional groups to explore different hydrogen bonding patterns or to introduce new interactions with the protein. The piperidine ring itself can be modified, for example, by introducing substituents or by replacing it with other heterocyclic rings to alter the conformational properties of the molecule. A strategy of conformational restriction, where the flexibility of a molecule is limited, has been shown to improve the selectivity of indole-based ligands. acs.orgacs.org
The design of new analogs can be guided by computational methods such as Free Energy Perturbation (FEP) or Therapeutic Integration (TI), which can predict the change in binding affinity upon modification of the lead compound. These predictions can help to prioritize the synthesis of the most promising analogs, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies of 1 1h Indol 3 Ylmethyl 4 Piperidinol and Its Analogs
Elucidation of Key Structural Motifs Governing Biological Activity
The molecular architecture of 1-(1H-indol-3-ylmethyl)-4-piperidinol and its analogs is built upon several key structural motifs that are essential for their biological activity. The primary components are the indole (B1671886) nucleus, the piperidinol ring, and the methylene (B1212753) linker.
The Indole Moiety: The indole ring system is a well-established pharmacophore found in a multitude of biologically active compounds and natural products. nih.govmdpi.com Its aromatic and heterocyclic nature allows it to participate in various receptor interactions, including hydrogen bonding and π-π stacking. The N-H group in the indole ring can act as a hydrogen bond donor, a feature that can be critical for anchoring the ligand to its biological target. nih.gov
The Piperidinol Ring: The piperidine (B6355638) portion of the molecule is crucial, primarily due to its basic nitrogen atom. nih.gov This nitrogen is typically protonated at physiological pH, allowing for a strong ionic interaction with acidic amino acid residues in a receptor's binding pocket. nih.gov Furthermore, the hydroxyl group at the 4-position of the piperidine ring (the 'ol' in piperidinol) provides an additional point for hydrogen bonding, which can significantly influence binding affinity and selectivity. nih.gov
The Methylene Linker: The single methylene (-CH2-) group connects the indole core at its 3-position to the piperidine nitrogen. This linker provides a specific spatial orientation and distance between the indole and piperidinol motifs, which is a critical determinant for proper alignment within the receptor binding site.
In essence, the combination of a hydrophobic, aromatic indole system with a polar, basic piperidinol ring, held at a specific distance, forms the fundamental basis for the biological profiles of this class of compounds.
Impact of Indole Moiety Modifications on Activity Profiles
Modifications to the indole ring have a profound impact on the biological activity of these analogs. The position, size, and electronic properties of substituents can fine-tune potency and selectivity.
Research into related indole derivatives has shown that the position of substitution is critical. For instance, in a series of indole-based antagonists, substitution at the 7-position of the indole ring was found to be the most favorable for activity, while substitution at the 4-position was the least favorable. researchgate.net The C5-position has also been identified as a key site where modifications can enhance agonist activity. nih.gov
The nature of the substituent is equally important. Studies have demonstrated that substituting with fluorine atoms can lead to more potent compounds compared to chlorine substitution. researchgate.net Furthermore, the introduction of strong electron-withdrawing groups, such as cyano (CN) or nitro (NO2), at the C5-position has been shown to significantly increase potency in certain indole series. nih.gov
Table 1: Impact of Indole Moiety Modifications on Biological Activity
| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| Position 7 | General | Most favorable position for enhancing activity. | researchgate.net |
| Position 4 | General | Least favorable position for activity. | researchgate.net |
| Position 5 | General | Identified as an active site for modifications to improve potency. | nih.gov |
| General | Halogens (Fluorine vs. Chlorine) | Fluorine-substituted derivatives were more potent than chlorine-substituted ones. | researchgate.net |
| Position 5 | Electron-Withdrawing Groups (e.g., Cyano, Nitro) | Significant increase in potency observed. | nih.gov |
Role of Piperidinol Ring Substitutions on Functional Properties
The piperidinol ring is not merely a linker but an active contributor to the molecule's functional properties. Substitutions on this ring can influence binding affinity, functional activity (agonist vs. antagonist), and selectivity.
The minimal structural requirements for many ligands that interact with receptors include a spatially oriented basic nitrogen and, often, a hydroxylated ring, both of which are present in the 4-hydroxypiperidine (B117109) motif. nih.gov Piperidin-4-ones, the oxidized precursors to piperidin-4-ols, are known to exhibit a wide range of biological activities, including analgesic and central nervous system depressant effects, highlighting the pharmacological importance of this core structure. biomedpharmajournal.org
In closely related 4-alkyl-4-arylpiperidine derivatives, modifications to the ring directly impact the compound's pharmacological profile. The introduction of alkyl groups can alter the conformation of the ring and its substituents, which in turn affects how the molecule interacts with its target. nih.gov
Table 2: Role of Piperidinol Ring Features on Functional Properties
| Structural Feature | Contribution to Functional Properties | Reference |
|---|---|---|
| Basic Nitrogen | Acts as a key anchoring point to the receptor, often via ionic interactions. Considered part of the "message" domain for opioid ligands. | nih.gov |
| 4-Hydroxyl Group | Provides a hydrogen bonding site, contributing to binding affinity and selectivity. | nih.gov |
| Alkyl Substitutions (on ring carbon atoms) | Can influence the preferred conformation of the piperidine ring, which can dictate the functional outcome (e.g., agonist vs. antagonist activity). | nih.gov |
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the SAR of piperidine-based ligands. Because biological receptors are chiral environments, they can differentiate between stereoisomers of a ligand, often resulting in one isomer being significantly more potent or having a different functional effect than the other.
For 4-substituted piperidine derivatives, the conformation of the piperidine ring and the orientation of the substituent at the 4-position (in this case, the indolylmethyl group) are critical. Studies on analogous 4-alkyl-4-arylpiperidines have revealed a distinct stereochemical pattern governing their activity as opioid ligands. nih.gov Potent agonist activity is consistently associated with compounds that preferentially adopt a chair conformation where the aryl substituent (the indolylmethyl group) is in an axial position. nih.gov Conversely, compounds that favor a conformation with an equatorial aryl substituent tend to exhibit antagonist properties. nih.gov This stereochemical preference dictates the precise presentation of the key pharmacophoric elements to the receptor, thereby determining the functional outcome of the interaction.
Table 3: Influence of Stereochemistry on Biological Activity in Analogous Piperidines
| Preferred Conformation of 4-Aryl Group | Resulting Functional Property | Reference |
|---|---|---|
| Axial | Potent Agonist Activity | nih.gov |
| Equatorial | Antagonist Properties | nih.gov |
Preclinical Biological Activity and Mechanistic Elucidation in Vitro and Non Human in Vivo
In Vitro Pharmacological Profiling against Molecular Targets
The initial assessment of a compound's therapeutic potential often begins with its interaction with specific molecular targets, such as receptors and enzymes.
The structural motif of 1-(1H-Indol-3-ylmethyl)-4-piperidinol suggests a potential interaction with dopamine (B1211576) receptors, particularly the D2 subtype, which is a key target for antipsychotic and neurological drugs. While direct binding affinity data (such as Ki or IC50 values) for this compound at the dopamine D2 receptor are not extensively reported in publicly available literature, studies on structurally analogous compounds provide insights into the potential activity of this class of molecules.
For instance, research on various 1,4-disubstituted aromatic piperidines and piperazines has demonstrated high selectivity for the dopamine D4 receptor, a related D2-like receptor. nih.gov Site-directed mutagenesis studies on the D2 receptor have revealed that specific amino acid residues within the transmembrane domains are crucial for ligand binding and can influence the affinity and function of selective ligands. nih.govumich.educlinpgx.org For example, mutations in the second and third transmembrane segments of the D2 receptor have been shown to dramatically increase the affinity of certain D4-selective ligands. clinpgx.org
Compounds with a phenylpiperidine scaffold, such as (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162], have been shown to have in vivo D2 receptor occupancy despite a relatively low in vitro binding affinity (Ki = 447 nM). nih.gov This highlights that in vitro binding affinity does not always directly correlate with in vivo functional activity.
Interactive Table: Dopamine D2 Receptor Binding Affinity of Related Compounds
| Compound | Receptor | Standard Type | Standard Values (nM) |
|---|---|---|---|
| Haloperidol | Dopamine D2 | IC50 | 0.16, 0.7 |
| Ki | 0.66, 0.89, 2.0, 2.5, 2.84 | ||
| Clozapine | Dopamine D2 | IC50 | 9.0, 113.0, 204.17, 230.0, 260.0 |
| Ki | 130.0, 144.0, 220.0 | ||
| Risperidone | Dopamine D2 | IC50 | 7.09 |
| Ki | 1.4, 6.4 | ||
| Olanzapine | Dopamine D2 | Ki | 10.0, 78.0 |
| Aripiprazole | Dopamine D2 | IC50 | 7.6, 11.0, 17.2, 32.0 |
This table presents data for well-known dopamine D2 receptor ligands to provide a context for potential binding affinities, as specific data for this compound is not available. Data from AAT Bioquest. aatbio.com
The indole (B1671886) nucleus is a common feature in many enzyme inhibitors. The compound 1-((1H-Indol-3-yl)methyl)piperidin-4-ol has been cited in the Journal of Enzyme Inhibition and Medicinal Chemistry, suggesting that its potential as an enzyme inhibitor has been investigated. However, the specific targets and inhibitory concentrations are not detailed in the available public literature.
Cellular Biological Activities
The effects of a compound on whole cells provide a more integrated view of its biological potential, encompassing its ability to cross cell membranes and interact with intracellular targets.
Interactive Table: Antiproliferative Activity of Related Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Nortopsentin Analogue 3d | Leukemia (SR) | 0.06 |
| Nortopsentin Analogue 3k | Leukemia (SR) | 0.14 |
| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) | Leukemia (K562) | 83.20 |
This table showcases the antiproliferative potential of structurally related indole compounds, as specific data for this compound is not available. rsc.orgnih.govmdpi.com
The indole scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents. A variety of indole derivatives have demonstrated significant activity against a broad spectrum of microbes. nih.govmdpi.com For instance, certain indole-thiadiazole and indole-triazole derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. nih.gov However, specific antimicrobial or antiparasitic data for this compound has not been reported in the reviewed literature.
In the realm of antiparasitic research, compounds isolated from Aspergillus fumigatus, such as fumitremorgin C, have shown moderate activity against Trypanosoma cruzi and Plasmodium falciparum with IC50 values of 9.6 µM and 2.3 µM, respectively. mdpi.com While these are indole alkaloids, they are structurally distinct from this compound.
Interactive Table: Antimicrobial Activity of Related Indole Derivatives
| Compound Class | Microorganism | MIC Range (µg/mL) |
|---|---|---|
| Indole-thiadiazole/triazole derivatives | Staphylococcus aureus | 6.25 - 50 |
| Indole-thiadiazole/triazole derivatives | MRSA | 6.25 - 50 |
| Indole-thiadiazole/triazole derivatives | Escherichia coli | 12.5 - 50 |
| Indole-thiadiazole/triazole derivatives | Candida albicans | 3.125 - 50 |
This table provides a general overview of the antimicrobial potential of indole-containing compounds as specific data for this compound is not available. nih.gov
Several studies have explored the impact of indole derivatives on specific cellular pathways, particularly those involved in cancer progression. A number of indole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division. rsc.orgnih.govnih.govmdpi.com For example, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in a dose-dependent manner, leading to cell cycle arrest in the G2/M phase. rsc.org
While these findings highlight a potential mechanism of action for structurally related compounds, no studies have been published that specifically investigate the effect of this compound on tubulin polymerization or apoptosis induction.
In Vivo Studies in Animal Models (Non-Human)
Extensive literature searches did not yield specific in vivo studies for the compound this compound that would allow for a detailed discussion of its behavioral and neurobiological effects, its impact on pathogen inhibition in animal models, or its preliminary efficacy in preclinical disease models as per the requested outline.
The available research on closely related indole and piperidine (B6355638) derivatives provides a broad context for the potential biological activities of such scaffolds, but direct experimental data for this compound is not present in the reviewed scientific literature. Studies on other indole-piperidine and indole-piperazine derivatives have explored their potential in areas such as antidepressant-like behavior and antimicrobial activity. However, these findings are not directly attributable to this compound.
Behavioral and Neurobiological Assessments in Rodent Models
No specific studies detailing the behavioral and neurobiological assessment of this compound in rodent models were identified. Research on other indole derivatives has indicated potential effects on the central nervous system, but direct evidence for the target compound is lacking.
Assessment of Pathogen Inhibition in Animal Infection Models
No specific studies on the assessment of pathogen inhibition by this compound in animal infection models were found. While some indole derivatives have been investigated for their antimicrobial properties in vivo, data for this particular compound is unavailable.
Preliminary Efficacy Studies in Preclinical Disease Models (Excluding Therapeutic Claims or Outcomes)
No preliminary efficacy studies of this compound in preclinical disease models were identified in the searched literature.
Due to the absence of specific in vivo data for this compound, data tables for the requested sections cannot be generated.
Preclinical Metabolic Pathway Characterization
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)
Standard practice in drug discovery involves assessing the metabolic stability of a compound using in vitro systems such as liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. By incubating the compound with liver microsomes (from humans or preclinical species like rats, mice, dogs, or monkeys) and an essential cofactor like NADPH, researchers can determine the rate at which the compound is metabolized. This provides an initial estimate of its intrinsic clearance and subsequent half-life in the body. However, no such data for 1-(1H-Indol-3-ylmethyl)-4-piperidinol has been published.
Identification of Major Metabolites and Characterization of Metabolic Enzymes (e.g., Cytochrome P450)
Following stability assessment, the next step is to identify the structures of the metabolites formed. This is crucial as metabolites can be active, inactive, or even toxic. This process often employs advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Once metabolites are identified, studies are conducted, often with a panel of recombinant human CYP enzymes, to pinpoint the specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for the compound's metabolism. This information is vital for predicting potential drug-drug interactions. For instance, if a compound is primarily metabolized by CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce this enzyme. For this compound, there is no available information identifying its metabolites or the specific CYP enzymes involved in its biotransformation. While studies on other indole-containing compounds show common metabolic pathways like hydroxylation and N-dealkylation, these cannot be directly extrapolated to the specific subject compound.
Elucidation of Metabolic Pathways in Preclinical Animal Models
In vivo studies in animal models (e.g., rats, monkeys, pigs) are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. These studies confirm the metabolic pathways observed in vitro and can reveal species-specific differences in metabolism. For example, research on a different piperidine-containing compound showed marked differences in the major routes of metabolism and excretion between rats and monkeys. Such data is essential for selecting the appropriate animal species for toxicology studies. The metabolic fate of this compound in any preclinical animal model has not been reported in the reviewed literature.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Complex Analogs
The next generation of therapeutic agents derived from the 1-(1H-Indol-3-ylmethyl)-4-piperidinol scaffold will necessitate the creation of more complex and functionally diverse analogs. Future research will heavily rely on the development and application of advanced synthetic strategies to achieve this.
Complexity-to-Diversity (Ctd) Strategies: Researchers can utilize the core scaffold of this compound as a starting point for complexity-to-diversity (Ctd) strategies. This approach involves subjecting the complex, nature-inspired core to a series of ring-distorting reactions—such as cleavage, rearrangement, or fusion—to rapidly generate a library of structurally unique analogs. nih.gov This can lead to the discovery of novel scaffolds with entirely new biological activities.
Modern Catalytic Systems: The use of modern catalytic systems, including transition metal catalysts and organocatalysts, will be crucial for enhancing the efficiency and selectivity of synthetic reactions. numberanalytics.com These catalysts can enable the construction of complex chiral centers and facilitate challenging bond formations that are difficult to achieve with traditional methods, allowing for the synthesis of intricate, three-dimensional molecules.
Biomimetic Synthesis: Future strategies may also draw inspiration from nature's own synthetic pathways. Biomimetic synthesis seeks to replicate the enzymatic cascades that produce complex natural products in living organisms. nih.gov Applying this approach to the indole (B1671886) scaffold could unveil novel and efficient routes to complex analogs that are otherwise difficult to access.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the production and purification of analog libraries. This high-throughput approach allows for rapid exploration of the chemical space around the parent compound, significantly speeding up the early stages of drug discovery.
Refinement of Structure-Activity and Structure-Property Relationships for Optimized Scaffolds
A critical area of future research is the detailed elucidation of the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of the this compound scaffold. This involves systematically modifying the chemical structure and evaluating how these changes affect biological activity and physicochemical properties.
Systematic derivatization of the lead compound is essential. For instance, studies on related indole derivatives have shown that substitutions on the indole ring and modifications of the linker group can have a significant impact on biological activity. nih.govrsc.orgresearchgate.net Future research should focus on creating a matrix of analogs by making systematic changes to three key regions:
The Indole Nucleus: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole ring.
The Piperidine (B6355638) Ring: Modifying the hydroxyl group (e.g., esterification, etherification, replacement with other functional groups) or introducing substituents on the ring itself.
The Methylene (B1212753) Linker: Altering the length or rigidity of the linker connecting the indole and piperidine moieties.
The resulting data from biological screening can be used to build robust SAR models. These models are crucial for guiding the design of more potent and selective compounds.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs
| Modification Site | Substitution | Resulting Change in Activity | Reference |
|---|---|---|---|
| Indole Ring (Position 5) | Fluorine | Increased binding affinity for serotonin (B10506) receptors | nih.gov |
| Methoxy | Altered selectivity profile | nih.gov | |
| Piperidine Ring (Position 4) | O-Methyl Ether | Decreased hydrogen bonding capability, affecting target interaction | N/A |
| Amino Group | Introduction of a basic center, potentially altering pharmacokinetics | N/A |
| Linker | Ethylene Bridge | Increased conformational flexibility, potentially impacting potency | N/A |
This table is illustrative and based on general principles of medicinal chemistry and findings from related compounds.
Discovery of Novel Biological Targets and Investigation of Polypharmacology
While initial research may focus on a specific biological target, the concept of polypharmacology—where a single compound interacts with multiple targets—is gaining traction as a desirable attribute for treating complex diseases. mdpi.com Future investigations should aim to uncover the full biological activity spectrum of this compound and its analogs.
Broad Biological Screening: Derivatives should be subjected to broad screening panels, including assays for various receptor families (e.g., GPCRs, ion channels), enzymes (e.g., kinases, proteases), and cellular pathways. This can uncover unexpected therapeutic applications. For example, a related indole derivative showed potential anti-inflammatory, anti-allergic, and antimicrobial activities alongside low toxicity. mdpi.com
Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based or organismal models can identify compounds that produce a desired physiological effect without prior knowledge of the specific molecular target.
In Silico Target Prediction: Computational tools and databases can be used to predict potential biological targets based on the chemical structure of the compound. Techniques like molecular docking and pharmacophore modeling can screen a compound against vast libraries of known protein structures. mdpi.com For a related molecule, this approach predicted interactions with targets like thromboxane-A synthase and PPARγ, which are relevant to cardiovascular disease and cancer. mdpi.com
This multi-pronged approach can reveal a polypharmacological profile, which could be advantageous for treating multifactorial diseases like cancer or neurodegenerative disorders.
Table 2: Potential Biological Targets for Indole-Piperidine Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| G-Protein Coupled Receptors | Serotonin Receptors (e.g., 5-HT6) | Central Nervous System Disorders | nih.gov |
| Enzymes | Tubulin | Oncology (Antiproliferative) | nih.govrsc.org |
| Thromboxane-A Synthase | Cardiovascular Disease | mdpi.com |
| Nuclear Receptors | PPARγ | Metabolic Diseases, Allergy, Cancer | mdpi.com |
This table compiles potential targets based on studies of structurally related indole compounds.
Integration of Multidisciplinary Approaches in Future Compound Research
The successful translation of this compound from a laboratory chemical to a therapeutic candidate will depend on the seamless integration of multiple scientific disciplines. A collaborative, multidisciplinary approach is no longer optional but essential.
Computational and Medicinal Chemistry: Computational chemists can use molecular modeling to design novel analogs and predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in silico data provides a rational basis for synthetic chemists to prioritize and synthesize the most promising compounds. mdpi.com
Chemical and Structural Biology: Once synthesized, chemical biologists can profile the compounds against various biological systems. Structural biologists can then use techniques like X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of the most active compounds to their target proteins. nih.gov This provides invaluable information for the next cycle of rational drug design.
Pharmacology and Toxicology: Pharmacologists will need to evaluate the efficacy of lead compounds in animal models of disease, while toxicologists assess their safety profiles. This iterative cycle of design, synthesis, and testing, fueled by constant communication between different teams, is the hallmark of modern drug discovery.
By fostering collaboration between these fields, researchers can create a powerful engine for innovation, accelerating the optimization of the this compound scaffold and increasing the likelihood of developing a clinically successful drug.
Q & A
Q. What are the established synthetic routes for 1-(1H-Indol-3-ylmethyl)-4-piperidinol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling indole derivatives with piperidinol precursors. For example, in structurally similar compounds like 4-[4-(1H-Indol-3-yl)butyl]piperazines, alkylation or reductive amination is used to introduce substituents at the piperidine nitrogen. Key steps include:
- Alkylation : Reacting 4-piperidinol with indole-3-carboxaldehyde under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yields for analogous compounds range from 50–75% depending on substituent steric effects .
- Optimization : Catalytic hydrogenation (Pd/C, H₂) may improve yield by reducing intermediate imines. Monitor reaction progress via TLC or LC-MS.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classifications for related piperidinol derivatives:
- Hazard Mitigation :
- Skin/Eye Protection : Wear nitrile gloves and safety goggles; use fume hoods to avoid aerosol formation .
- Respiratory Protection : Use NIOSH-approved P95 respirators if dust or vapors are generated .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental release .
- Toxicity Profile : Acute oral toxicity (LD₅₀ > 300 mg/kg, Category 4) and respiratory irritation (H335) are reported for analogs. Implement strict exposure controls and emergency eyewash stations .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, in spiro-piperidine derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic/amine regions .
- Computational Modeling : Compare experimental IR stretching frequencies (e.g., N-H at ~3300 cm⁻¹) with density functional theory (DFT)-simulated spectra to confirm hydrogen bonding patterns .
Q. What experimental designs enhance target specificity when derivatizing this compound for receptor-binding studies?
Methodological Answer:
- Substituent Screening : Introduce substituents at the indole C5 or piperidine N1 positions to modulate steric/electronic profiles. For example:
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities for GPCR targets. Validate with mutagenesis studies on key residues (e.g., 5-HT₂A Trp336) .
Q. How can computational methods predict metabolic pathways and toxicity risks for novel derivatives?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 inhibition, and Ames test outcomes. For example, logP values >3 may indicate hepatotoxicity risks .
- Metabolic Sites : Identify vulnerable positions (e.g., piperidine N-oxidation) using MetaPrint2D. Compare with experimental microsomal stability data (human liver microsomes, 1 mg/mL protein) .
- Validation : LC-MS/MS analysis of in vitro metabolites (e.g., hydroxylation at indole C7) confirms predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
